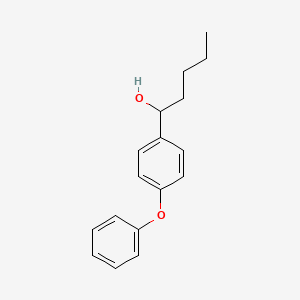
1-(4-Phenoxyphenyl)pentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenoxyphenyl)pentan-1-ol typically involves the reaction of 4-phenoxybenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds through the formation of an intermediate alcohol, which is then subjected to reduction to yield the final product. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent, such as diethyl ether or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as distillation or recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-(4-Phenoxyphenyl)pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 1-(4-Phenoxyphenyl)pentan-1-one.
Reduction: Formation of 1-(4-Phenoxyphenyl)pentane.
Substitution: Formation of substituted phenyl derivatives, such as 4-bromo-1-(4-phenoxyphenyl)pentan-1-ol.
科学的研究の応用
1-(4-Phenoxyphenyl)pentan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Phenoxyphenyl)pentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1-Pentanol: An organic compound with the formula C5H12O, used as a solvent and in the synthesis of fragrances.
4-Penten-1-ol: An organic compound with the formula C5H10O, used in carbohydrate chemistry and as a reagent in various chemical reactions.
Uniqueness
1-(4-Phenoxyphenyl)pentan-1-ol is unique due to the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical and biological properties. The phenyl group enhances its hydrophobicity and potential for aromatic interactions, while the hydroxyl group provides opportunities for hydrogen bonding and reactivity.
特性
分子式 |
C17H20O2 |
|---|---|
分子量 |
256.34 g/mol |
IUPAC名 |
1-(4-phenoxyphenyl)pentan-1-ol |
InChI |
InChI=1S/C17H20O2/c1-2-3-9-17(18)14-10-12-16(13-11-14)19-15-7-5-4-6-8-15/h4-8,10-13,17-18H,2-3,9H2,1H3 |
InChIキー |
QRVYRKSNDRWZHC-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C1=CC=C(C=C1)OC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


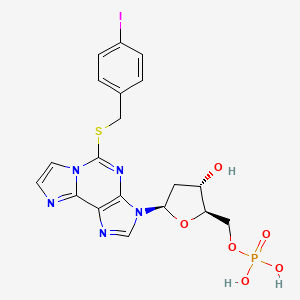
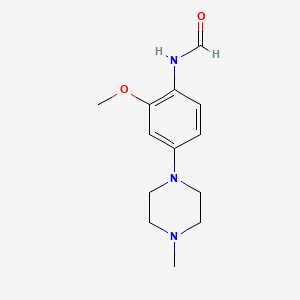
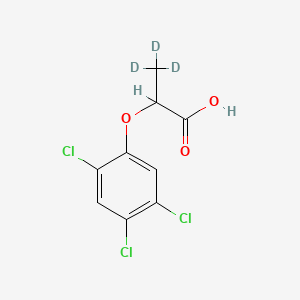
![5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one](/img/structure/B13856511.png)
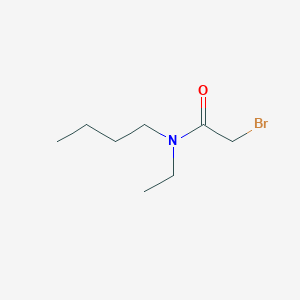
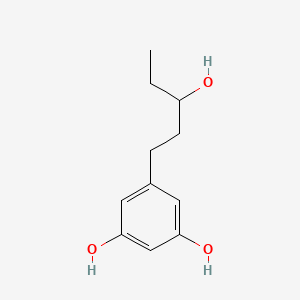
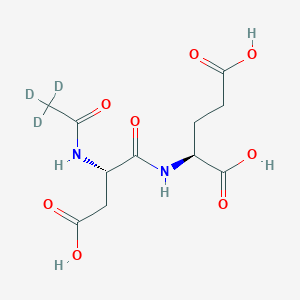
![4-bromo-1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13856520.png)
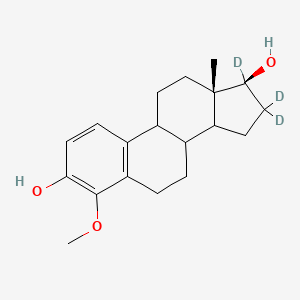
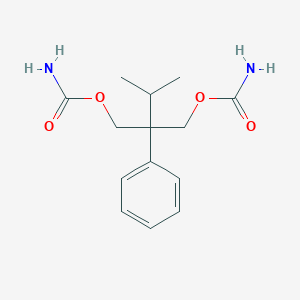
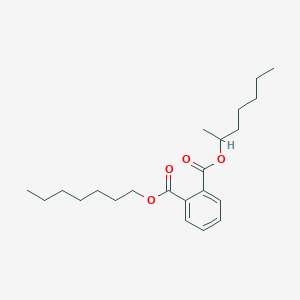

![2-Pyridin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13856545.png)

